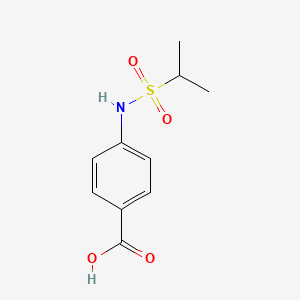

4-(Propane-2-sulfonamido)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(propan-2-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-7(2)16(14,15)11-9-5-3-8(4-6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHCMQHKKPQZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247746 | |

| Record name | 4-[[(1-Methylethyl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892878-61-4 | |

| Record name | 4-[[(1-Methylethyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892878-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(1-Methylethyl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Propane 2 Sulfonamido Benzoic Acid and Analogues

Synthetic Pathways to the Core Sulfonamido Benzoic Acid Scaffold

The construction of the central 4-sulfonamidobenzoic acid framework can be approached in a modular fashion, typically focusing on the sequential or convergent assembly of the three key components: the benzene (B151609) ring, the sulfonamide group, and the carboxylic acid.

Formation of the Sulfonamide Linkage

The most direct and common method for creating the sulfonamide linkage is the reaction between an amine and a sulfonyl chloride. For the synthesis of 4-(propane-2-sulfonamido)benzoic acid, this involves the coupling of 4-aminobenzoic acid with propane-2-sulfonyl chloride. This reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct generated during the coupling.

A general synthetic scheme involves dissolving the aminobenzoic acid in a basic aqueous solution, such as sodium bicarbonate, followed by the addition of the appropriate sulfonyl chloride. nih.gov The modularity of this approach allows for the synthesis of a wide array of analogues by simply varying the sulfonyl chloride partner. For instance, using ethylsulfonyl chloride or cyclopropylsulfonyl chloride would yield the corresponding N-ethylsulfonamido or N-cyclopropylsulfonamido benzoic acids, respectively. nih.gov

Table 1: Examples of Sulfonamide Linkage Formation

| Starting Amine | Sulfonyl Chloride | Product | Reference |

|---|---|---|---|

| 4-Aminobenzoic acid | Isopropylsulfonyl chloride | This compound | N/A |

| Anthranilic acid | Ethylsulfonyl chloride | 2-(Ethylsulfonamido)benzoic acid | nih.gov |

| 4-Aminobenzoic acid | Benzenesulfonyl chloride | 4-(Phenylsulfonamido)benzoic acid | mdpi.com |

Carboxylic Acid Functionalization and Introduction

While starting with 4-aminobenzoic acid is the most straightforward route, alternative strategies can introduce the carboxylic acid functionality at a different stage of the synthesis. These methods are particularly useful if the desired starting materials are more readily available or if specific substitution patterns are required.

One such method is the oxidation of an alkyl group attached to the aromatic ring. For example, a precursor molecule like N-(4-methylphenyl)propane-2-sulfonamide could be synthesized from p-toluidine (B81030) and propane-2-sulfonyl chloride. The methyl group on the benzene ring can then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.orgyoutube.com This reaction specifically targets benzylic carbons, converting primary and secondary alkyl chains into a carboxyl group. libretexts.org

Another powerful method is the hydrolysis of a nitrile. A synthetic sequence could begin with the sulfonamide formation on a 4-aminobenzonitrile (B131773) substrate. The resulting 4-cyano-N-(propan-2-yl)benzenesulfonamide can then be hydrolyzed to the corresponding carboxylic acid. This hydrolysis can be performed under either acidic or basic conditions, typically requiring heat. youtube.com Basic hydrolysis initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. youtube.com

Derivatization and Analog Synthesis Strategies

The this compound scaffold serves as a template for the creation of diverse chemical libraries. Derivatization strategies typically focus on modifying the three main components of the molecule: the propane (B168953) moiety, the phenyl ring, and the carboxylic acid group.

Modifications of the Propane Moiety

Varying the alkyl group on the sulfonamide is a common strategy to explore the structure-activity relationship (SAR) of these compounds. This is readily achieved by using different alkanesulfonyl chlorides in the initial coupling reaction with 4-aminobenzoic acid. Research has shown the synthesis of analogues with a wide range of alkyl and cycloalkyl groups. nih.gov For example, studies have explored linear chains of varying lengths, such as octanesulfonamido derivatives, as well as cyclic systems. nih.govnih.gov

Table 2: Examples of Propane Moiety Modification

| Sulfonyl Chloride Used | Resulting Sulfonamide Moiety | Reference |

|---|---|---|

| Ethylsulfonyl chloride | -SO₂NH-CH₂CH₃ | nih.gov |

| Propylsulfonyl chloride | -SO₂NH-(CH₂)₂CH₃ | nih.gov |

| Cyclopropylsulfonyl chloride | -SO₂NH-c-C₃H₅ | nih.gov |

| Octanesulfonyl chloride | -SO₂NH-(CH₂)₇CH₃ | nih.govnih.gov |

Substitutions on the Benzoic Acid Phenyl Ring

Introducing substituents onto the aromatic ring of the benzoic acid is another key strategy for developing analogues. This can be accomplished by starting with a pre-substituted 4-aminobenzoic acid derivative. For example, using 4-amino-3,5-dichlorobenzoic acid as the starting material in the reaction with a sulfonyl chloride would yield a dichlorinated analogue. researchgate.net The synthesis of such starting materials can be achieved through direct chlorination of 4-aminobenzoic acid, often after protecting the amine group as an acetamide (B32628) to control the regioselectivity of the halogenation. researchgate.net

In silico and synthetic studies have explored a range of substituents at the 4- and 5-positions (relative to the carboxylic acid) of ortho-sulfonamidobenzoic acids, demonstrating that hydrophobic groups like biphenyl (B1667301) can enhance biological activity in certain contexts. nih.govnih.gov

Esterification and Amidation Reactions

The carboxylic acid group is a prime handle for further derivatization, most commonly through esterification and amidation reactions.

Esterification: Esters of this compound can be readily prepared via Fischer esterification. This classic method involves heating the carboxylic acid with an alcohol (e.g., ethanol (B145695), methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org For example, reacting 4-(sulfonamido)benzoic acid derivatives with ethanol and an acid catalyst yields the corresponding ethyl benzoate (B1203000) ester. nih.gov

Amidation: The formation of amides from the carboxylic acid group requires coupling with a primary or secondary amine. This transformation is typically facilitated by a coupling reagent to activate the carboxylic acid. A wide variety of modern coupling reagents are available, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used with an additive like Oxyma Pure, or propylphosphonic anhydride (B1165640) (T3P). nih.govluxembourg-bio.com The general procedure involves reacting the sulfonamidobenzoic acid with the desired amine in the presence of the coupling agent and a base in an appropriate solvent. rsc.orgsci-hub.se This modular approach allows for the synthesis of a vast library of amide derivatives. nih.gov

N-Alkylation and Other Substitutions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound and its analogs serves as a key site for chemical modification, allowing for the introduction of a wide array of substituents. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity. N-alkylation is a primary transformation, though other substitutions can also be achieved.

A variety of methods have been developed for the N-alkylation of sulfonamides, a reaction that can sometimes be challenging due to the decreased nucleophilicity of the sulfonamide nitrogen compared to amines. Classical methods often involve the reaction of the sulfonamide with an alkyl halide in the presence of a base. However, these methods can sometimes lead to the formation of undesired byproducts or require harsh reaction conditions. nih.gov

More contemporary and efficient methods have been explored to overcome these limitations. These include:

Manganese-Catalyzed N-Alkylation with Alcohols: A notable advancement involves the use of a well-defined and bench-stable Mn(I) PNP pincer precatalyst for the N-alkylation of sulfonamides using alcohols as the alkylating agents. This "borrowing hydrogen" approach is highly efficient for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides, proceeding in excellent yields. acs.org

Thermal Alkylation with Trichloroacetimidates: An alternative, catalyst-free method involves the intermolecular alkylation of sulfonamides with trichloroacetimidates. This reaction proceeds in refluxing toluene, and while it works well for unsubstituted sulfonamides, it is less effective for N-substituted ones. nih.govorganic-chemistry.org

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful tool for the N-alkylation of sulfonamides with a wide range of alcohols. This reaction typically proceeds with clean inversion of stereochemistry at the alcohol center, making it valuable for the synthesis of chiral N-alkylated sulfonamides. researchgate.net

Iridium-Catalyzed N-Alkylation in Water: A water-soluble metal-ligand bifunctional iridium complex has been developed for the N-alkylation of sulfonamides with alcohols in water. This method is advantageous for its use of an environmentally benign solvent and shows good to excellent yields under microwave irradiation. rsc.org

Lewis Acid-Catalyzed Alkylation: Lewis acids such as FeCl₃ and ZnCl₂ can catalyze the N-alkylation of sulfonamides with alkyl halides. Studies have shown that methanesulfonamides and benzylsulfonamides can produce alkylation products in good yields using this method. dnu.dp.ua

The table below summarizes various N-alkylation reactions performed on sulfonamide scaffolds, including conditions and yields, which are indicative of the transformations possible for this compound analogs.

| Sulfonamide Substrate | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer/K₂CO₃ | Xylenes | 150 | 24 | 86 | acs.org |

| p-Toluenesulfonamide | Trichloroacetimidate | None | Toluene | Reflux | N/A | Good | nih.govorganic-chemistry.org |

| Benzenesulfonamide (B165840) | Various alcohols | [Cp*Ir(biimH₂)(H₂O)][OTf]₂/Cs₂CO₃ | Water | Microwave | N/A | 74-91 | rsc.org |

| Methanesulfonamide | 1,2-dibromo-2-phenylethane | FeCl₃ | 1,2-dichloroethane | N/A | N/A | Good | dnu.dp.ua |

| p-Aminobenzoic acid | Isopropyl bromide | Quaternary ammonium (B1175870) salt | N/A | 60-62 | 4 | 71.1 | semanticscholar.org |

Reaction Optimization and Efficiency Considerations

Optimizing the synthesis of this compound and its N-substituted derivatives is critical for improving yields, reducing costs, and minimizing environmental impact. Key considerations in reaction optimization include the choice of solvent, base, temperature, and catalyst, as well as managing potential side reactions.

One of the primary challenges in the N-alkylation of sulfonamides is the potential for dialkylation, where two alkyl groups are introduced onto the sulfonamide nitrogen. This is particularly problematic when a mono-alkylated product is desired. Studies on the N-alkylation of related pyrimidine (B1678525) derivatives have shown that the choice of base and the stoichiometry of the reagents can significantly influence the ratio of mono- to di-alkylated products. For instance, using a stronger base like sodium hydride (NaH) and increasing its equivalents can lead to the formation of the N,N-dialkylated product. researchgate.net Careful control of reaction conditions is therefore essential to achieve the desired level of substitution.

The efficiency of these reactions is also heavily dependent on the reactivity of the starting materials. For example, in the thermal alkylation of sulfonamides with trichloroacetimidates, unsubstituted sulfonamides generally provide better yields than more sterically hindered N-alkyl sulfonamides. nih.govorganic-chemistry.org This suggests that the steric bulk around the sulfonamide nitrogen plays a significant role in the reaction's success.

Modern synthetic strategies often focus on improving the "greenness" of the reaction by using less hazardous solvents and reagents. The use of water as a solvent in the iridium-catalyzed N-alkylation of sulfonamides is a prime example of such an approach. rsc.org Similarly, catalyst-free methods, such as the thermal alkylation with trichloroacetimidates, offer an advantage by simplifying purification and reducing metal waste. nih.govorganic-chemistry.org

The following table highlights key parameters and their impact on the optimization and efficiency of sulfonamide alkylation reactions.

| Parameter | Influence on Reaction | Example/Observation | Reference |

|---|---|---|---|

| Base | Controls the deprotonation of the sulfonamide and can influence the mono/di-alkylation ratio. | Using NaH can promote dialkylation. The choice between K₂CO₃ and Cs₂CO₃ can affect yield. | acs.orgresearchgate.netrsc.org |

| Solvent | Affects solubility of reactants and can influence reaction rate and pathway. | Water can be used as a green solvent in iridium-catalyzed reactions. Toluene is effective for thermal alkylations. | nih.govorganic-chemistry.orgrsc.org |

| Temperature | Impacts reaction rate and can influence selectivity. | Thermal alkylation often requires reflux temperatures. Manganese-catalyzed reactions can be run at elevated temperatures (e.g., 150 °C). | nih.govacs.orgorganic-chemistry.org |

| Catalyst | Can enable reactions under milder conditions and improve selectivity. | Mn(I) and Ir(III) complexes have been shown to be effective for N-alkylation with alcohols. | acs.orgrsc.org |

| Steric Hindrance | Bulky substituents on the sulfonamide or alkylating agent can reduce reaction efficiency. | Unsubstituted sulfonamides often give better yields in thermal alkylations than N-alkyl sulfonamides. | nih.govorganic-chemistry.org |

Structure Activity Relationship Sar Investigations

Systematic Elucidation of Substituent Effects on Biological Activity

The biological activity of sulfonamido-benzoic acid derivatives is highly dependent on the nature and position of substituents on the molecule. Both the aliphatic sulfonamide portion and the aromatic benzoic acid ring offer sites for modification, allowing for a detailed exploration of how different chemical groups influence efficacy.

The core structure of 4-(propane-2-sulfonamido)benzoic acid features an isopropyl group on the sulfonamide nitrogen and a carboxylic acid on the phenyl ring. Modifications to these and other positions have been shown to significantly alter biological activity in related systems.

Research into analogous sulfonamide derivatives has demonstrated that the nature of the alkyl or aryl group attached to the sulfonamide nitrogen plays a pivotal role. For instance, in the development of 2-sulfonamidebenzamides as allosteric modulators, variations in this substituent led to a wide range of potencies. While some substitutions can enhance activity, others, like replacing a cyclopropyl (B3062369) group with a methoxyethyl group, can lead to a complete loss of activity. nih.gov This highlights the specific structural requirements of the binding pocket.

On the aromatic ring, the position and type of substituent are crucial. In studies on related o-(octanesulfonamido)benzoic acids as inhibitors of glycerol-3-phosphate acyltransferase (GPAT), it was found that the benzoic acid ring could accommodate substituents at the 4- and 5-positions. nih.gov The introduction of hydrophobic substituents, such as biphenyl (B1667301) or alkylphenyl groups, at these positions generally resulted in improved inhibitory activity. nih.gov This suggests the presence of a hydrophobic pocket in the target enzyme's active site that can be exploited for enhanced binding. nih.gov Conversely, adding polar groups like hydroxyl or fluoro groups led to a decrease in activity, reinforcing the importance of hydrophobicity in this region for this specific target. nih.gov

| Compound Series | Substitution Site | Substituent Type | Effect on Activity | Reference |

| 2-Sulfonamidebenzamides | Sulfonamide N-alkyl | Methoxyethyl | Loss of activity | nih.gov |

| 2-Sulfonamidebenzamides | Sulfonamide N-alkyl | Cyclopropylmethyl | Partial restoration of activity | nih.gov |

| o-(Octanesulfonamido)benzoic acids | Benzoic acid C-4/C-5 | Hydrophobic (biphenyl, alkylphenyl) | Improved inhibitory activity | nih.gov |

| o-(Octanesulfonamido)benzoic acids | Benzoic acid C-4/C-5 | Polar (hydroxyl, fluoro) | Decreased activity | nih.gov |

The electronic and steric properties of substituents are fundamental parameters that govern the interaction of a molecule with its biological target. Electronic effects, such as the electron-donating or electron-withdrawing nature of a group, can influence the acidity of the carboxylic acid and the hydrogen-bonding capacity of the sulfonamide. Steric factors relate to the size and shape of the molecule, which determine how well it fits into a binding site.

In related benzoic acid derivatives, strong electron-donating groups attached to the benzene (B151609) ring have been associated with potent biological activity. These groups can increase the electron density of the aromatic ring and influence the ionization state of the carboxylic acid, which can be critical for binding to target proteins.

Steric parameters are equally important. For N-benzoyl-N'-phenylthiourea compounds, a related class of molecules, steric parameters were found to have a more significant impact on antiviral activity than lipophilic or electronic parameters. ubaya.ac.id This indicates that the size and shape of the substituents are critical for achieving the optimal orientation within the receptor's binding site. For the this compound scaffold, the isopropyl group provides a moderate level of steric bulk. Altering this group would directly probe the steric tolerance of the binding site. For example, replacing it with a larger group like a cyclohexyl or a smaller methyl group would systematically evaluate the impact of steric hindrance on activity.

Bioisosteric Replacements and Their Efficacy

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. drughunter.com In the context of this compound, the primary candidates for bioisosteric replacement are the carboxylic acid and the sulfonamide moieties.

The carboxylic acid group is often replaced to modulate acidity, improve cell permeability, and alter metabolic stability. drughunter.com Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and various acidic five-membered heterocycles. drughunter.comnih.gov For example, the replacement of a carboxylic acid with a tetrazole ring in the angiotensin II antagonist losartan (B1675146) led to a tenfold increase in potency. drughunter.com In another instance, the evaluation of bioisosteres for the carboxylic acid group in a series of sulfonamide analogs led to the identification of potent EP1 receptor antagonists with conformationally restricted linkers. nih.gov These replacements can offer different hydrogen bonding patterns and pKa values compared to the original carboxylic acid, leading to improved biological outcomes. drughunter.com

The sulfonamide group can also be replaced. While it is itself a bioisostere of carboxylic acids, other replacements could be considered to fine-tune activity. drughunter.com Amide bioisosteres, such as benzimidazoles or triazoles, have been explored in related sulfonamide-containing compounds to impart rigidity and alter the hydrogen-bonding profile of the molecule. nih.gov

| Original Functional Group | Potential Bioisostere | Rationale for Replacement | Reference |

| Carboxylic Acid | Tetrazole | Enhance potency, improve metabolic stability | drughunter.com |

| Carboxylic Acid | 5-oxo-1,2,4-oxadiazole | Reduce acidity, improve oral absorption | drughunter.com |

| Carboxylic Acid | Monocyclic acid analogs | Optimize potency and conformational rigidity | nih.gov |

| Sulfonamide/Amide | Benzimidazole | Impart rigidity, alter H-bonding | nih.gov |

| Sulfonamide/Amide | Triazole | Impart rigidity, alter H-bonding | nih.gov |

Conformational Analysis and Molecular Recognition

The three-dimensional conformation of this compound and its analogs is a key determinant of their biological activity. Conformational analysis helps to understand the preferred spatial arrangement of the molecule and how it interacts with its biological target through various non-covalent interactions, a process known as molecular recognition.

These structural insights are crucial for understanding how these molecules are recognized by their targets. The specific dihedral angle dictates the relative orientation of the substituents on the aromatic rings, which must be complementary to the topology of the binding site. The hydrogen bonding capabilities of the sulfonamide N-H and S=O groups, along with the carboxylic acid O-H and C=O groups, are critical for anchoring the molecule within the active site. Docking studies with related inhibitors have suggested that unoccupied hydrophobic pockets near the benzoic acid ring can be targeted to improve binding affinity, guiding the design of new, more potent analogs. nih.gov

Mechanistic Studies of Biological Interactions Preclinical in Vitro Focus

Molecular Interactions with Biological Macromolecules

The binding of sulfonamido-benzoic acids to their target proteins is governed by a combination of interactions. The sulfonamide group is crucial for coordinating with metal ions (like Zn²⁺ in CAs and ERAP) or forming key hydrogen bonds within the active site. The benzoic acid portion can engage in ionic interactions or hydrogen bonds, often anchoring the molecule in the binding pocket. For example, in ERAP1 inhibitors, the benzoic acid moiety is often critical for activity, while modifications on the sulfonamide portion can tune selectivity. nih.gov

Modulation of Cellular Pathways (e.g., NF-κB activation)

Nuclear factor kappa B (NF-κB) is a critical transcription factor that regulates inflammatory responses, cell survival, and proliferation. nih.gov The activation of NF-κB is a key event in many disease states. Research into a class of sulfamoyl benzamidothiazole compounds, which share structural similarities with 4-(Propane-2-sulfonamido)benzoic acid, has shown that they can prolong the activation of NF-κB following stimulation with a Toll-like receptor (TLR) agonist. This suggests that compounds containing the sulfamoyl benzamide (B126) scaffold may have immunomodulatory properties by influencing the kinetics of key signaling pathways like NF-κB.

Preclinical In Vitro Biological Evaluation

The potential biological activities of this compound can be inferred from studies on related structures.

Antimicrobial Activity: The primary mechanism for the antimicrobial action of sulfonamides is the inhibition of DHPS, which is essential for bacteria but absent in mammals. nih.govscbt.com This selective toxicity makes the sulfonamide class effective against a range of bacteria. nih.gov Furthermore, other benzoic acid derivatives, such as 4-hydroxybenzoic acid, have demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria.

Antiviral Activity: While direct antiviral data for this compound is not available, related research has shown that some enzyme inhibitors with a similar backbone can exhibit antiviral properties. For example, inhibitors of the host cell enzyme CSNK2A, which can be derivatives of benzoic acid, have shown potential as antiviral agents by interfering with viral entry.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. qub.ac.uk This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to a target's active site. qub.ac.ukrjb.ro For sulfonamide derivatives, common biological targets include enzymes like dihydropteroate (B1496061) synthase (DHPS), carbonic anhydrases (CAs), and penicillin-binding proteins (PBPs). rjb.ronih.govnih.gov

For 4-(Propane-2-sulfonamido)benzoic acid, a plausible biological target is carbonic anhydrase, a well-established receptor for sulfonamide-based inhibitors. nih.gov In a hypothetical docking simulation with human carbonic anhydrase II, the molecule would likely orient its deprotonated sulfonamide nitrogen to coordinate with the zinc ion (Zn²⁺) in the enzyme's active site, a hallmark interaction for this class of inhibitors.

The molecule's distinct functional groups would likely adopt a specific conformation to maximize favorable interactions within the active site. The benzoic acid moiety would extend towards the hydrophilic and hydrophobic regions of the binding pocket, while the isopropyl group would likely occupy a hydrophobic pocket. The binding orientation is dictated by a combination of electrostatic, hydrogen bonding, and hydrophobic interactions that stabilize the ligand-receptor complex. rjb.ro

Table 1: Predicted Ligand-Receptor Interactions for this compound with Carbonic Anhydrase II

| Functional Group of Ligand | Component of Receptor Active Site | Predicted Interaction Type |

|---|---|---|

| Sulfonamide Nitrogen (NH) | Zn²⁺ ion | Coordination/Ion-dipole |

| Sulfonamide Nitrogen (NH) | Thr199 (hydroxyl group) | Hydrogen Bond (Donor) |

| Sulfonyl Oxygens (SO₂) | Thr199 (backbone amide) | Hydrogen Bond (Acceptor) |

| Carboxylic Acid (COOH) | His64, Asn62, Gln92 | Hydrogen Bonds |

| Benzene (B151609) Ring | Val121, Leu198, Val143 | Hydrophobic & π-π Stacking |

| Isopropyl Group | Leu204, Pro202 | Hydrophobic Contacts |

The stability of the predicted binding mode relies on a network of intermolecular interactions.

Hydrogen Bonding: This is a critical component of binding for sulfonamides. nih.gov The sulfonamide group (–SO₂NH–) is a key motif, where the N-H group acts as a hydrogen bond donor and the two sulfonyl oxygen atoms act as strong hydrogen bond acceptors. acs.org The carboxylic acid group of the benzoic acid moiety is also a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from both oxygens). These groups can form crucial hydrogen bonds with amino acid residues in the active site, such as threonine, glutamine, and histidine, anchoring the ligand in place. rjb.ro

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used to calculate molecular properties, including optimized geometry, electronic distribution, and vibrational frequencies. nih.govnih.gov

DFT calculations can elucidate the electronic properties of this compound, which are fundamental to its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For molecules containing a sulfonamide and a benzoic acid group, the HOMO is typically localized on the electron-rich aniline-like ring system, while the LUMO is often distributed over the electron-withdrawing sulfonamide and carboxyl groups. nih.govresearchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. For this compound, regions of negative electrostatic potential (electron-rich) are expected around the oxygen atoms of the sulfonyl and carboxyl groups, making them sites for electrophilic attack and hydrogen bond acceptance. nih.gov Regions of positive potential (electron-poor) are anticipated around the acidic protons of the sulfonamide N-H and the carboxylic acid O-H, identifying them as sites for nucleophilic attack and hydrogen bond donation. nih.govresearchgate.net

Table 2: Predicted Electronic Properties of this compound from DFT

| Property | Predicted Characteristic | Significance |

|---|---|---|

| HOMO Localization | Primarily on the benzene ring | Region of electron donation |

| LUMO Localization | Distributed over SO₂ and COOH groups | Region of electron acceptance |

| HOMO-LUMO Gap | Moderate | Indicates chemical stability and reactivity |

| Negative MEP | Sulfonyl (SO₂) and Carboxyl (C=O) oxygens | Sites for hydrogen bond acceptance |

| Positive MEP | Sulfonamide (NH) and Carboxyl (OH) hydrogens | Sites for hydrogen bond donation |

The biological activity of a flexible molecule is highly dependent on its accessible conformations. The conformational landscape of this compound is primarily defined by rotation around several key single bonds: the C(ring)–S bond, the S–N bond, and the N–C(isopropyl) bond.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.goviau.ir By identifying key molecular properties (descriptors), QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.gov

For a series of analogs of this compound, a QSAR model would correlate their measured biological activity (e.g., inhibitory concentration, IC₅₀) with calculated molecular descriptors. nih.govnih.gov These descriptors fall into several categories:

Lipophilic Descriptors: Parameters like LogP (the octanol-water partition coefficient) are crucial as they describe the hydrophobicity of the molecule, which affects its ability to cross cell membranes and bind to hydrophobic pockets in receptors. For benzoic acid and sulfonamide derivatives, hydrophobicity is often a key factor in their activity. nih.govmdpi.com

Electronic Descriptors: These include HOMO and LUMO energies, dipole moment, and partial atomic charges. They quantify the electronic aspects of the molecule, such as its ability to participate in electrostatic interactions and form hydrogen bonds. iau.irnih.gov The electronic effects of substituents on the benzene ring would be particularly important.

Steric Descriptors: Properties like molar refractivity, molecular weight, and specific shape indices (e.g., Kier's shape indices) describe the size and shape of the molecule. nih.gov These are critical for ensuring a good geometric fit within the receptor's binding site. The steric bulk of the isopropyl group, for instance, would be a significant parameter. qub.ac.uk

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as molecular connectivity indices (e.g., Chi indices) and the Balaban J index. nih.govthieme-connect.com They encode information about the size, shape, and degree of branching in the molecule.

A typical QSAR equation derived from such a study might reveal that activity increases with higher hydrophobicity and the presence of hydrogen bond donors, but decreases with excessive steric bulk near the sulfonamide group. nih.govtiu.edu.iq

Table 3: Potential Descriptors for a QSAR Model of this compound Analogs

| Descriptor Category | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Lipophilic | ClogP | Governs membrane permeability and hydrophobic interactions |

| Electronic | LUMO Energy | Relates to the ability to accept electrons in charge-transfer interactions |

| Electronic | Partial charge on NH proton | Influences hydrogen bond donating strength |

| Steric | Molar Refractivity (MR) | Describes the volume and polarizability of the molecule |

| Topological | Kier's Alpha Shape Index (κα1) | Quantifies molecular shape, which is critical for receptor fit nih.gov |

| 3D-Descriptor | Solvent Accessible Surface Area | Relates to how the molecule interacts with its solvent environment |

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in understanding how the chemical structure of a compound influences its biological activity. These models establish a mathematical correlation between the physicochemical properties of a series of compounds and their observed biological effects.

For classes of compounds related to this compound, such as benzoylaminobenzoic acid derivatives, QSAR studies have been pivotal. Research on these derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis, has demonstrated the utility of QSAR in identifying potent antibacterial agents. nih.gov These studies have successfully built models that can predict the inhibitory activity of new compounds in this class, thereby guiding the synthesis of more effective drug candidates.

In more advanced approaches, deep learning models are being developed to predict the biological activities of chemical structures. nih.gov These models can learn complex relationships between a compound's structure, represented in various formats like SMILES strings or molecular fingerprints, and its biological effects, such as its half-maximal inhibitory concentration (IC₅₀). nih.gov For instance, deep learning predictors have been trained to estimate the pIC₅₀ values of compounds, with attention mechanisms incorporated to identify the specific molecular substructures that are crucial for biological interactions. nih.gov While not specific to this compound, these methodologies represent the cutting edge in predictive modeling for drug discovery and are applicable to this and other compound classes.

Correlation of Molecular Descriptors with Activity

The predictive power of QSAR and other computational models hinges on the use of molecular descriptors. These are numerical values that encode different aspects of a molecule's physicochemical properties. The correlation of these descriptors with biological activity provides insights into the mechanism of action and the key structural features required for potency.

In studies of benzoylaminobenzoic acid derivatives, several key molecular descriptors have been shown to correlate with their inhibitory activity against bacterial enzymes. nih.gov These include:

Hydrophobicity: An increase in hydrophobicity has been associated with enhanced inhibitory activity.

Molar Refractivity: This descriptor, which relates to the volume and polarizability of a molecule, also shows a positive correlation with activity.

Aromaticity: A higher degree of aromaticity in the molecular structure has been found to be conducive to inhibitory activity. nih.gov

Conversely, the presence of certain structural features, such as heteroatoms like nitrogen, oxygen, or sulfur at specific positions, has been found to decrease inhibitory activity in some series of compounds. nih.gov

The table below summarizes the correlation of key molecular descriptors with the biological activity of related sulfonamide compounds.

| Molecular Descriptor | Correlation with Biological Activity | Rationale |

| Hydrophobicity | Positive | Increased ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |

| Molar Refractivity | Positive | Indicates a larger, more polarizable molecule, which can lead to stronger van der Waals interactions with the target. |

| Aromaticity | Positive | Aromatic rings can engage in favorable π-π stacking and other non-covalent interactions within the active site of a protein. |

| Presence of -OH group | Positive | The hydroxyl group can act as a hydrogen bond donor or acceptor, forming crucial interactions with the target enzyme. |

| Presence of Heteroatoms (N, O, S) at R1 position | Negative | The introduction of these atoms at a specific position may introduce unfavorable steric or electronic effects that disrupt binding to the target. nih.gov |

These findings underscore the importance of a systematic exploration of chemical space, guided by the understanding of how specific molecular properties influence biological outcomes.

Virtual Screening and In Silico Lead Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This in silico approach is a cost-effective and time-efficient alternative to high-throughput screening.

For compound classes that include sulfonamides, virtual screening can be a powerful tool for lead identification. The process typically involves docking simulations, where candidate molecules are computationally placed into the binding site of a target protein to predict their binding affinity and orientation.

While specific virtual screening campaigns for this compound are not detailed in the available literature, the principles of this technique are broadly applicable. For example, in the discovery of novel P2Y₁₄R antagonists, a class of compounds that includes 3-sulfonamido benzoic acid derivatives, structure-based design and virtual screening approaches were likely employed to identify initial hits. nih.gov The subsequent optimization of these hits, leading to potent antagonists, is often guided by the insights gained from docking studies. nih.gov

The general workflow for virtual screening and lead identification involves:

Target Selection and Preparation: A three-dimensional structure of the biological target is obtained, often from crystallographic or cryo-electron microscopy data. The binding site is identified and prepared for docking.

Compound Library Preparation: A large database of chemical compounds is prepared for screening. This can include commercially available compounds, natural products, or virtually generated molecules.

Docking and Scoring: Each compound in the library is docked into the target's binding site, and a scoring function is used to estimate the binding affinity.

Hit Selection and Experimental Validation: The top-scoring compounds are selected as "hits" and are then prioritized for experimental testing to confirm their biological activity.

This in silico approach allows researchers to narrow down a vast chemical space to a manageable number of promising candidates for further investigation, significantly accelerating the pace of drug discovery.

Pharmacological Relevance and Potential Applications As Chemical Probes and Scaffolds

Role as a Lead Compound or Scaffold in Medicinal Chemistry

The 4-(Propane-2-sulfonamido)benzoic acid structure serves as a valuable scaffold or lead compound in medicinal chemistry. The sulfonamide group (-SO₂NH-) is a key feature in numerous clinically used drugs, including antibacterial, anti-inflammatory, and diuretic agents. researchgate.netresearchgate.net This functional group is known to engage in strong hydrogen bonding with biological targets like proteins and enzymes. Similarly, the benzoic acid group provides a site for interaction and can be modified to influence the molecule's pharmacokinetic properties. researchgate.net The combination of these two groups in a single molecule creates a versatile template for developing new therapeutic agents. For instance, the general class of sulfonamides is widely used to design inhibitors for various enzymes, highlighting the potential of this scaffold. researchgate.netnih.gov

Once a lead compound like this compound is identified, lead optimization strategies are employed to enhance its efficacy, selectivity, and pharmacokinetic profile. This iterative process involves designing, synthesizing, and testing new analogues. nih.gov Key strategies applicable to this scaffold include:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying different parts of the molecule to understand their effect on biological activity. For the this compound scaffold, modifications could include altering the alkyl group (the propane-2-yl moiety), substituting various groups on the benzene (B151609) ring, or converting the carboxylic acid to esters or amides. frontiersin.org

Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties but may improve the compound's biological profile. For example, in some pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, an amide group was successfully replaced by a 1,2,4-triazole (B32235) to enhance potency and metabolic stability.

Scaffold Hopping and Linker Modification: The core structure can be altered while retaining key binding elements. For some pyrazole (B372694) sulfonamide inhibitors, replacing a rigid aromatic core with a flexible linker significantly improved selectivity. acs.org

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural changes will affect the binding of the compound to its target, guiding the synthesis of more potent and selective analogues. rsc.org

Improving CNS Penetration: For neurological targets, specific modifications are made to enhance blood-brain barrier permeability. A common strategy for sulfonamides is "capping" the acidic sulfonamide proton with a group like a methyl or difluoromethyl, which reduces the polar surface area and acidity. nih.govacs.org

| Optimization Strategy | Description | Potential Application to Scaffold |

| SAR Studies | Systematic modification of the molecular structure to determine which parts are crucial for activity. | Altering the propane-2-yl group; adding substituents to the benzene ring. |

| Bioisosteric Replacement | Replacing a functional group with another that has similar properties to improve activity or pharmacokinetics. | Replacing the carboxylic acid with a tetrazole group. |

| Scaffold Hopping | Changing the core molecular framework while preserving key binding interactions. | Replacing the benzene ring with a different heterocyclic system. |

| Sulfonamide Capping | Modifying the sulfonamide NH group to improve properties like CNS penetration. | Methylation or fluorination of the sulfonamide nitrogen. nih.govacs.org |

| Prodrug Approach | Converting the molecule into an inactive form that is metabolized into the active drug in vivo. | Esterification of the carboxylic acid to improve membrane permeability. |

Chemical probes are specialized small molecules used as tools to study and manipulate biological systems, such as proteins in their native cellular environment. acs.org The this compound scaffold is suitable for the development of such probes. Its structure allows for the attachment of various functional tags without drastically altering its core binding properties. For example, a linker could be added to the carboxylic acid or the benzene ring, allowing for conjugation with:

Fluorescent dyes for use in microscopy and flow cytometry.

Biotin for affinity purification and proteomic studies to identify protein targets.

Radiolabels for use in imaging techniques like Positron Emission Tomography (PET) to study drug distribution in vivo. nih.gov

The development of such probes from this scaffold would enable a deeper understanding of its mechanism of action and help identify its molecular targets within the cell.

Exploration of Therapeutic Potential via Enzyme Inhibition

The sulfonamide moiety is a classic zinc-binding group, making sulfonamide-containing compounds potent inhibitors of various metalloenzymes, most notably carbonic anhydrases (CAs). nih.govtandfonline.com Derivatives of 4-sulfamoylbenzoic acid, which are structurally related to this compound, have been extensively studied as CA inhibitors. nih.govnih.gov

Research has demonstrated that benzenesulfonamides show inhibitory activity against multiple human (h) CA isoforms. acs.orgnih.govnih.gov For example, novel series of benzenesulfonamides have shown low nanomolar inhibition against hCA II, hCA VII, hCA IX, and hCA XII. acs.orgnih.gov Inhibition of these isoforms is linked to various therapeutic applications, including treatment for glaucoma (hCA II), epilepsy (hCA II, hCA VII), and cancer (hCA IX, hCA XII). acs.orgnih.govnih.gov In one study, benzamides derived from 4-sulfamoylbenzoic acid inhibited hCA II, VII, and IX in the low nanomolar or subnanomolar range. nih.gov

Beyond carbonic anhydrases, sulfonamide-based compounds have been developed as inhibitors for a range of other enzymes. A study on dihydropyrimidine/sulfonamide hybrids identified potent dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation. frontiersin.org Furthermore, a series of sulfonamide methoxypyridine derivatives were synthesized as potent dual inhibitors of PI3K and mTOR, which are key targets in cancer therapy. mdpi.com

| Enzyme Target | Inhibitor Class | Therapeutic Area |

| Carbonic Anhydrase (CA) II, VII | Benzenesulfonamides | Epilepsy, Glaucoma acs.orgnih.gov |

| Carbonic Anhydrase (CA) IX, XII | Benzenesulfonamides | Cancer nih.govnih.gov |

| mPGES-1 / 5-LOX | Dihydropyrimidine/sulfonamide hybrids | Inflammation frontiersin.org |

| PI3K / mTOR | Sulfonamide methoxypyridine derivatives | Cancer mdpi.com |

| Coxsackievirus B3 Capsid | 4-Substituted sulfonamidobenzoic acids | Antiviral nih.gov |

Antimicrobial, Antifungal, and Antiviral Potential

The sulfonamide and benzoic acid scaffolds are independently known to confer antimicrobial properties. nih.govnih.gov Their combination in a single molecule suggests potential for broad-spectrum activity.

Derivatives of benzoic acid have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including E. coli and B. subtilis. nih.govnanobioletters.com The mechanism for benzoic acid often involves the disruption of bacterial cell homeostasis. researchgate.net Sulfonamides, famously known as sulfa drugs, act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is essential for folic acid synthesis in bacteria. nih.gov Studies on various sulfonamide derivatives have confirmed activity against Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa. nih.govresearchgate.net For example, a study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives identified potent antibacterial agents with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL. acs.org

The antifungal potential of compounds with this scaffold is also significant. Benzoic acid derivatives have been shown to possess antifungal properties against various pathogenic fungi, including Candida albicans, Aspergillus niger, and Cochliobolus lunatus. nih.govresearchgate.net In one study, researchers identified the fungal-specific enzyme CYP53 as a target for benzoic acid-derived compounds. nih.gov Other research on 2-aminobenzoic acid derivatives showed they could inhibit both the growth and biofilm formation of a clinical ocular isolate of C. albicans. mdpi.com Furthermore, novel matrine (B1676216) derivatives containing a benzenesulfonamide (B165840) moiety demonstrated exceptional inhibitory activity against Candida albicans, with one compound being significantly more potent than the clinical antibiotic fluconazole. rsc.org

The antiviral activity of sulfonamide derivatives has been an area of growing interest. mdpi.comnih.gov A study focused on the structural evolution of a known enterovirus inhibitor led to the synthesis of novel 4-substituted sulfonamidobenzoic acid derivatives. nih.gov Two of these compounds, 4 and 7a, showed high activity against coxsackievirus B3 (CVB3) with IC₅₀ values of 4.29 µM and 4.22 µM, respectively, and were found to be capsid binders. nih.gov Other research has explored sulfonamides as potential agents against a wide range of viruses, including influenza, HIV, and SARS-CoV-2. mdpi.comresearchgate.net For example, ferulic acid esters containing a sulfonamide moiety were found to have excellent activity against the Tobacco Mosaic Virus (TMV). acs.org

| Activity | Organism/Virus | Related Compound Class | Finding |

| Antibacterial | E. coli, B. subtilis | Benzoic Acid Derivatives | Showed strong antibacterial activity, with MIC values as low as 3.12 µg/mL for some derivatives. nanobioletters.com |

| Antifungal | Candida albicans | Matrine-Benzenesulfonamide Derivatives | A lead compound showed a MIC of 0.062 mg/mL, significantly lower than fluconazole. rsc.org |

| Antiviral | Coxsackievirus B3 (CVB3) | 4-Substituted Sulfonamidobenzoic Acids | Identified capsid-binding inhibitors with IC₅₀ values around 4.2 µM. nih.gov |

Investigation of Diverse Pharmacological Actions (e.g., Antioxidant activity)

In addition to the activities mentioned above, the this compound scaffold has potential for other pharmacological effects, notably as an anti-inflammatory and antioxidant agent.

The sulfonamide moiety is present in several well-known anti-inflammatory drugs. researchgate.net Recent studies have focused on designing novel sulfonamide derivatives as anti-inflammatory agents. One such study developed amide/sulfonamide derivatives that potently reduced the release of pro-inflammatory cytokines IL-6 and TNF-α. nih.gov The most active compound from this series, 11d, showed an IC₅₀ value of 0.61 µM for IL-6 inhibition and was effective in animal models of acute lung injury and ulcerative colitis. nih.gov Another series of dihydropyrimidine/sulfonamide hybrids demonstrated considerable anti-inflammatory activity by dually inhibiting the mPGES-1 and 5-LOX enzymes. frontiersin.org

Benzoic acid and its derivatives are known to possess antioxidant capabilities. researchgate.net They can scavenge free radicals and reduce oxidative stress. mdpi.com Studies on phenolic acids, a class that includes hydroxylated benzoic acids, have quantified their ability to scavenge hydrogen peroxide and protect cells from oxidative damage. mdpi.com While the antioxidant activity of the specific this compound has not been detailed, the presence of the benzoic acid core suggests that it or its hydroxylated derivatives could exhibit similar properties.

Conclusion and Future Research Trajectories

Synthesis of Current Academic Understanding

4-(Propane-2-sulfonamido)benzoic acid, also known as 4-[(propan-2-yl)sulfamoyl]benzoic acid, is a sulfonamide derivative of benzoic acid. uni.lu Its structure is characterized by a benzoic acid core, with an isopropyl-substituted sulfonamide group at the para position. This compound belongs to a well-established class of chemicals that includes the notable drug Probenecid (4-(dipropylsulfamoyl)benzoic acid). chemimpex.compharmacompass.com Probenecid is a prototypical uricosuric agent that functions by inhibiting organic anion transporters (OATs), particularly OAT1 and OAT3, in the renal tubules. drugs.comnih.gov This inhibition blocks the reabsorption of uric acid, thereby increasing its excretion, and can also prolong the plasma concentration of certain drugs, like penicillin, by inhibiting their secretion. drugs.comwikipedia.org

The academic understanding of this compound itself is limited, with most of the knowledge being inferred from its structural similarity to Probenecid and other related sulfonamides. The core structure, combining an aromatic carboxylic acid with a sulfonamide group, is a known pharmacophore for interacting with OATs. nih.gov Pharmacophore models for OAT inhibitors identify two critical features: an anionic center, provided by the carboxylic acid, and an aromatic ring, both of which are present in this compound. nih.gov

Research into related sulfonamido benzoic acid derivatives has revealed a diverse range of biological activities. For instance, different substitution patterns have led to the discovery of potent antagonists for the P2Y14 receptor with anti-inflammatory potential in acute lung injury models, as well as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are targets in cancer therapy. nih.govnih.gov Furthermore, some sulfonamide derivatives have been investigated for antimicrobial properties. Given this context, this compound is understood to be a probe compound with a high probability of acting as an inhibitor of renal organic anion transporters, similar to Probenecid, but its precise biological profile and therapeutic potential remain to be explicitly determined.

Identification of Knowledge Gaps and Unexplored Avenues

The primary knowledge gap surrounding this compound is the near-complete lack of specific experimental data. While its activity can be hypothesized based on analogues, its unique properties have not been characterized.

Specific Biological Target Profile: The compound's affinity and inhibitory constants (IC₅₀/Kᵢ) for OAT1 and OAT3 are unknown. It is unclear how the isopropyl group, compared to the two n-propyl groups of Probenecid, affects potency and selectivity between these transporters. Furthermore, its activity against other transporters and potential off-target effects have not been explored.

Mechanism of Action: Beyond hypothesized OAT inhibition, the detailed mechanism of action is yet to be elucidated. Investigations into its potential role as an antagonist of purinergic receptors (like P2Y14R) or as a modulator of other cellular pathways, such as apoptosis, are completely unexplored avenues. nih.govnih.gov

Synthesis and Physicochemical Characterization: While general methods for the synthesis of sulfonamides are known, a specific, optimized, and published synthetic route for this compound is not readily available. google.compatsnap.com Comprehensive characterization data, including melting point, solubility, and detailed spectroscopic analyses (NMR, IR, Mass Spectrometry), are not present in the current literature, with available information being limited to predicted data. uni.lu

Preclinical Evaluation: There are no published in vitro or in vivo studies. Its efficacy in any biological model, whether for uricosuria, anti-inflammatory effects, or antimicrobial action, remains to be tested. Likewise, its pharmacokinetic and pharmacodynamic (PK/PD) properties are entirely unknown.

Prospective Methodologies and Technologies for Advanced Research

To address the existing knowledge gaps, a structured research plan employing modern technologies is necessary.

Chemical Synthesis and Characterization: An initial step would be the development and optimization of a synthetic route, likely involving the reaction of 4-carboxybenzenesulfonyl chloride with isopropylamine. Full characterization of the resulting compound using NMR, high-resolution mass spectrometry, and X-ray crystallography would provide definitive structural proof and essential physicochemical data.

High-Throughput Screening (HTS): To rapidly assess its biological activity, the compound should be subjected to HTS against a broad panel of biological targets, including key transporters (OAT1, OAT3, OCTs), G-protein coupled receptors (e.g., P2Y14R), and enzymes. nih.gov

Cell-Based Functional Assays: The hypothesized OAT inhibition can be precisely quantified using established in vitro models. This involves using stable cell lines, such as HEK293, that are engineered to express human OAT1 or OAT3. nih.govnih.gov The assay would measure the compound's ability to inhibit the uptake of a fluorescent or radiolabeled probe substrate.

Computational and Structural Biology: Molecular docking and pharmacophore modeling can be used to predict the binding mode of this compound within the active sites of OAT1 and OAT3. nih.gov Should the compound prove to be a potent inhibitor of a specific protein, co-crystallization studies could be pursued to elucidate the precise molecular interactions, which would provide a structural basis for future lead optimization. nih.gov

Strategic Directions for Preclinical Compound Development

Assuming initial studies confirm promising activity, a strategic preclinical development plan would be essential.

Head-to-Head Comparator Studies: The compound's inhibitory potency and selectivity for OAT1 and OAT3 must be directly compared against Probenecid. This will establish whether it offers any advantages, such as increased potency or an improved selectivity profile, which might translate to a better therapeutic window.

Structure-Activity Relationship (SAR) Elucidation: A medicinal chemistry program should be initiated to synthesize a focused library of analogues. Modifications could include altering the alkyl substituent on the sulfonamide, changing the position of the substituents on the benzoic acid ring, or replacing the phenyl ring with other heterocycles. This would establish a clear SAR, guiding the design of compounds with optimized potency, selectivity, and drug-like properties.

Pharmacokinetic Profiling: Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are critical. Assays to determine metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions (e.g., cytochrome P450 inhibition) will be necessary to assess its viability as a drug candidate. nih.gov

In Vivo Proof-of-Concept: If the compound demonstrates a superior in vitro profile, it should advance to in vivo animal models. For example, if it is a potent uricosuric agent, its ability to lower serum uric acid levels could be tested in a suitable hyperuricemic animal model. If it exhibits anti-inflammatory properties, its efficacy could be evaluated in a lipopolysaccharide (LPS)-induced inflammation model. nih.gov These studies would provide the first indication of in vivo efficacy and tolerability, paving the way for more extensive preclinical development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Propane-2-sulfonamido)benzoic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via sulfonamide coupling between propane-2-sulfonyl chloride and 4-aminobenzoic acid. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to minimize hydrolysis of the sulfonyl chloride. Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Monitoring by TLC and characterization via -NMR (to confirm sulfonamide NH proton at δ 10–11 ppm) and IR (S=O stretches at 1150–1350 cm) ensures purity .

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated DMSO solution. Data collection at low temperature (100 K) minimizes thermal motion. Structure solution uses direct methods in SHELXS or SIR97, followed by refinement with SHELXL. Hydrogen bonding networks (e.g., carboxylic acid dimers) are analyzed using ORTEP-3 for visualization .

Q. What spectroscopic techniques are used to characterize this compound in solution?

- Methodology :

- NMR : -NMR confirms the sulfonamide linkage (C-SO-N at ~45 ppm) and benzoic acid carbonyl (~170 ppm).

- UV-Vis : π→π* transitions of the aromatic ring (λ~270 nm) and n→π* of the sulfonamide group (λ~210 nm) are observed.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M-H] at m/z 258.04 (CHNOS) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize the molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gap). Electron Localization Function (ELF) analysis identifies regions of high electron density, such as the sulfonamide group, which may participate in nucleophilic interactions. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like carbonic anhydrase .

Q. What strategies resolve contradictions in crystallographic data refinement?

- Methodology : Discrepancies in thermal parameters or occupancy factors are addressed using SHELXL's restraints (e.g., SIMU, DELU) to model disorder. Twinning detection (via R > 0.05) requires integration with TWINLAWS. For polymorphic forms, synchrotron radiation (high-resolution data) and Hirshfeld surface analysis distinguish packing variations .

Q. How does the compound’s conformation affect its biological activity in enzyme inhibition assays?

- Methodology : Competitive inhibition assays (e.g., tyrosinase or carbonic anhydrase) are conducted with varying substrate concentrations. IC values are determined via nonlinear regression. Structure-activity relationships (SAR) are analyzed by comparing with analogs (e.g., Probenecid, a sulfonamide derivative with known uricosuric activity). Molecular dynamics simulations (AMBER) model ligand-enzyme interactions over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.